molecular formula C41H86BrNO4 B13361683 2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide

2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide

Cat. No.: B13361683
M. Wt: 737.0 g/mol
InChI Key: CMEZOUQDXBFABS-UHFFFAOYSA-M
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Description

2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.

Preparation Methods

The synthesis of 2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide typically involves the reaction of 2,3-bis(hexadecyloxy)propanol with methoxymethyl chloride to form the intermediate compound. This intermediate is then reacted with trimethylamine to produce the final quaternary ammonium compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide has several scientific research applications:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Its antimicrobial properties make it useful in biological research for studying microbial inhibition and cell membrane interactions.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.

    Industry: It is used in the formulation of personal care products, detergents, and disinfectants due to its surfactant and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound targets the phospholipid components of the cell membrane, causing increased permeability and loss of cellular integrity.

Comparison with Similar Compounds

Similar compounds to 2-((2,3-Bis(hexadecyloxy)propoxy)methoxy)-N,N,N-trimethylethanaminium bromide include other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. Compared to these compounds, this compound has unique properties due to its specific structure, which provides enhanced surfactant and antimicrobial activities. The long alkyl chains in its structure contribute to its effectiveness in disrupting cell membranes and its ability to form micelles in solution.

Properties

Molecular Formula

C41H86BrNO4

Molecular Weight

737.0 g/mol

IUPAC Name

2-(2,3-dihexadecoxypropoxymethoxy)ethyl-trimethylazanium;bromide

InChI

InChI=1S/C41H86NO4.BrH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-43-38-41(39-45-40-44-37-34-42(3,4)5)46-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h41H,6-40H2,1-5H3;1H/q+1;/p-1

InChI Key

CMEZOUQDXBFABS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COCOCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Br-]

Origin of Product

United States

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